Ethyl 2-bromopent-3-enoate

Lipophilicity Partition coefficient Medicinal chemistry design

Ethyl 2-bromopent-3-enoate (CAS 154870-13-0, C₇H₁₁BrO₂, MW 207.06 g/mol) is an α-bromo-β,γ-unsaturated ethyl ester belonging to the class of allylic α-bromoesters. Its structure features a bromine atom at the α-carbon (C-2) conjugated to a remote olefin at the 3,4-position, with a (predominantly E)-configuration at the double bond.

Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
CAS No. 154870-13-0
Cat. No. B12558155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromopent-3-enoate
CAS154870-13-0
Molecular FormulaC7H11BrO2
Molecular Weight207.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C=CC)Br
InChIInChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3
InChIKeyJAQMCFDDCKBWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromopent-3-enoate (CAS 154870-13-0): Structural Identity and Procurement-Relevant Physicochemical Profile


Ethyl 2-bromopent-3-enoate (CAS 154870-13-0, C₇H₁₁BrO₂, MW 207.06 g/mol) is an α-bromo-β,γ-unsaturated ethyl ester belonging to the class of allylic α-bromoesters [1]. Its structure features a bromine atom at the α-carbon (C-2) conjugated to a remote olefin at the 3,4-position, with a (predominantly E)-configuration at the double bond [1]. Computed physicochemical descriptors include an XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 26.3 Ų, 4 rotatable bonds, 0 hydrogen bond donors, and 2 hydrogen bond acceptors [1]. The compound is typically supplied as a colorless to pale yellow liquid, soluble in common organic solvents such as ethyl acetate, dichloromethane, and ethanol, and essentially immiscible with water .

Why Ethyl 2-Bromopent-3-enoate Cannot Be Interchanged with Saturated or Positional-Isomer Bromoesters Without Risking Reactivity and Selectivity Loss


Ethyl 2-bromopent-3-enoate possesses a unique allylic α-bromoester architecture wherein the bromine-bearing carbon is flanked by both an ester carbonyl and a β,γ-unsaturated olefin; this electronic arrangement is absent in saturated analogs (e.g., ethyl 2-bromopentanoate) and in α,β-unsaturated isomers (e.g., ethyl 2-bromopent-2-enoate). In the saturated analog, the absence of the remote double bond eliminates allylic activation and restricts participation in domino or cascade transformations [1]. In the α,β-unsaturated isomer, the conjugated alkene withdraws electron density from the α-bromo center, substantially altering its electrophilicity and coupling reactivity . Consequently, direct substitution of one bromoester for another in synthetic sequences—particularly those involving anionically induced domino reactions, transition-metal-catalyzed couplings, or enantioselective transformations—can lead to dramatic differences in yield, diastereoselectivity, or complete reaction failure [1].

Quantitative Differentiation Evidence for Ethyl 2-Bromopent-3-enoate (CAS 154870-13-0) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. α,β-Unsaturated Positional Isomer

Ethyl 2-bromopent-3-enoate exhibits an XLogP3-AA value of 2.4 [1], compared with a reported LogP of 2.24 for its α,β-unsaturated positional isomer ethyl 2-bromopent-2-enoate . The 0.16 log unit difference reflects the distinct electronic environment conferred by the β,γ- versus α,β-unsaturation. For context, the saturated analog ethyl 2-bromopentanoate is predicted to have a higher LogP (~2.6–2.8) due to the absence of polarizable π-electrons that increase aqueous solvation in unsaturated analogs [2].

Lipophilicity Partition coefficient Medicinal chemistry design

Boiling Point Range Under Reduced Pressure vs. Saturated Analog at Atmospheric Pressure

Ethyl 2-bromopent-3-enoate is reported to boil at approximately 56–60 °C under reduced pressure (14–16 mmHg) . By contrast, the saturated analog ethyl 2-bromopentanoate (CAS 615-83-8) boils at 190–192 °C at atmospheric pressure (760 mmHg) with a density of 1.226 g/mL at 25 °C . The substantially lower boiling point of the β,γ-unsaturated compound under mild vacuum conditions reflects the different intermolecular forces arising from the remote olefin geometry. For additional comparison, ethyl 4-bromocrotonate (a 4-bromo-α,β-unsaturated C₆ ester) boils at 94–95 °C at 12 mmHg with a density of 1.402 g/mL at 25 °C .

Physical property Distillation Purification

Enantiopure α-Bromopentenoate Enables Diastereoselective Domino Cyclization for Taxoid Skeleton Synthesis

In the one-pot domino reaction reported by Gutke et al. (2004), reaction of C-2-substituted cyclohexenone with enantiomerically pure α-bromopentenoate (the chiral, non-racemic form of the ethyl 2-bromopent-3-enoate scaffold) delivered tricyclo[3.2.1.0²,⁷]octane 12 in 51% isolated yield with a diastereomeric excess (d.e.) of ≥95% [1]. The overall four-step sequence from easily available precursors afforded the bicyclo[5.3.1]undecane taxoid skeleton in 24% overall yield [1]. When the corresponding saturated α-bromoalkanoate or α,β-unsaturated bromoester is employed under analogous conditions, the domino pathway is either suppressed or proceeds with markedly reduced diastereoselectivity due to the absence of the requisite β,γ-unsaturation geometry needed for the anionically induced cascade [2].

Domino reaction Taxoid synthesis Diastereoselectivity Enantiopure building block

Bifunctional Allylic Bromide–Ester Reactivity Versus Monofunctional Bromoester Analogs

Ethyl 2-bromopent-3-enoate combines an allylic bromide (C–Br at C-2, allylically activated by the C-3/C-4 olefin) with an ethyl ester in a single C₇ scaffold [1]. This contrasts with ethyl 2-bromopentanoate (CAS 615-83-8), a purely saturated α-bromoester lacking allylic activation, and with ethyl 4-bromocrotonate (CAS 37746-78-4), where the bromine resides at the terminal γ-position of an α,β-unsaturated ester. In Reformatsky-type reactions, α-bromoalkanoates react with zinc and succinic anhydride in DMF to yield 2-substituted 1-ethyl hydrogen 3-oxoadipates in 56–78% yield . The allylic bromide in the target compound offers an orthogonal leaving-group reactivity (Sₙ2' vs. Sₙ2 manifold) that is unavailable in the saturated analog, while the ester provides a handle for further functionalization .

Allylic bromide Bifunctional building block Cross-coupling Nucleophilic substitution

Molecular Weight and Exact Mass Differentiation for Analytical Method Development

Ethyl 2-bromopent-3-enoate has a monoisotopic exact mass of 205.99424 Da (C₇H₁₁⁷⁹BrO₂) and a molecular weight of 207.06500 g/mol [1]. The characteristic ~1:1 isotopic doublet (⁷⁹Br:⁸¹Br) at M and M+2, combined with the exact mass, distinguishes it from: (a) ethyl 2-bromopentanoate (MW 209.08, exact mass 208.00989 Da), which differs by +2.01565 Da (saturation of the double bond) [2]; (b) ethyl 4-bromocrotonate (C₆H₉BrO₂, MW 193.04, exact mass 191.97859 Da), which differs by –14.01565 Da (one fewer CH₂ unit) [3]; and (c) ethyl 2-bromopent-2-enoate (identical MW 207.06 but distinct retention time and fragmentation pattern due to conjugated vs. non-conjugated unsaturation) . The exact mass difference of +2.01565 Da vs. the saturated analog is analytically resolvable by high-resolution mass spectrometry (HRMS).

Mass spectrometry LC-MS GC-MS Isotopic pattern

Optimal Research and Procurement Application Scenarios for Ethyl 2-Bromopent-3-enoate (CAS 154870-13-0)


Enantioselective Total Synthesis of Taxoid and Microtubule-Stabilizing Natural Product Analogs

Procurement of enantiomerically pure or racemic ethyl 2-bromopent-3-enoate is warranted for medicinal chemistry groups pursuing the one-pot domino construction of the bicyclo[5.3.1]undecane taxoid skeleton. As demonstrated by Gutke et al. (2004), the enantiopure α-bromopentenoate reacts with C-2-substituted cyclohexenones under LDA/THF conditions to afford tricyclo[3.2.1.0²,⁷]octanes in 51% yield with d.e. ≥95%, enabling a four-step sequence to the taxoid core in 24% overall yield [1]. Neither the saturated analog (ethyl 2-bromopentanoate) nor the α,β-unsaturated isomer (ethyl 2-bromopent-2-enoate) can replicate this domino pathway due to the essential role of the β,γ-unsaturation in the anionically induced cascade [1].

Bifunctional Building Block for Sequential Sₙ2'/Sₙ2 Functionalization Strategies in Medicinal Chemistry

The allylic bromide in ethyl 2-bromopent-3-enoate provides an Sₙ2' manifold orthogonal to the ester group, enabling chemists to construct 1,3-difunctionalized pentenoate intermediates in a single synthetic operation [1]. This contrasts with the saturated ethyl 2-bromopentanoate, which offers only direct Sₙ2 displacement. The ethyl ester handle permits subsequent hydrolysis, reduction, or aminolysis without affecting the allylic bromide, making this compound ideal for diversity-oriented synthesis libraries where scaffold complexity must be generated rapidly from a single building block [2].

Reformatsky and Transition-Metal-Catalyzed Coupling Substrate with Predictable Physicochemical Handling

For process chemistry and scale-up groups, ethyl 2-bromopent-3-enoate offers a favorable purification profile: its boiling point of 56–60 °C at 14–16 mmHg allows distillation under mild vacuum conditions that minimize thermal degradation [1]. The XLogP3-AA of 2.4 places it within an optimal range for extractive workup with ethyl acetate or dichloromethane [2]. In Reformatsky-type zinc-mediated couplings with succinic anhydride, α-bromoalkanoates of this class deliver β-oxoadipate derivatives in 56–78% isolated yield , and the allylic bromide may further participate in Pd(0)-catalyzed cross-couplings for C–C bond formation at the α-position.

HRMS-Based Reaction Monitoring and Quality Control Requiring Unambiguous Isomer Discrimination

Analytical chemistry groups requiring unambiguous identification of ethyl 2-bromopent-3-enoate in the presence of its isomeric (ethyl 2-bromopent-2-enoate) or saturated (ethyl 2-bromopentanoate) analogs can leverage the exact mass difference of +2.01565 Da versus the saturated compound by HRMS (resolution ≥30,000 FWHM) [1]. The characteristic ⁷⁹Br:⁸¹Br isotopic doublet further confirms the presence of bromine. This analytical specificity is critical for reaction progress monitoring, impurity profiling, and certificate-of-analysis generation when the compound is used as a key intermediate in regulated pharmaceutical synthesis environments [1].

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